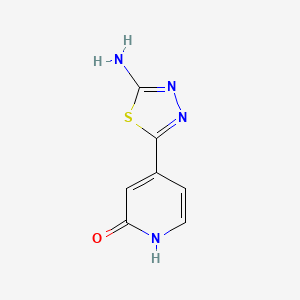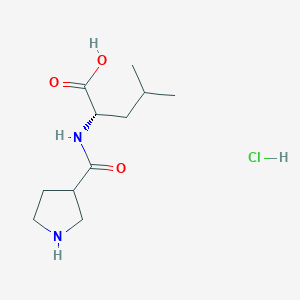
6-Iodo-7-methyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-7-methyl-7H-purine is a halogenated purine derivative with the molecular formula C6H5IN4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methyl-7H-purine typically involves the iodination of 7-methyl-7H-purine. One common method includes the reaction of 7-methyl-7H-purine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-7-methyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Coupling: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-purine derivative, while a Suzuki coupling reaction would produce a biaryl-purine compound.
Wissenschaftliche Forschungsanwendungen
6-Iodo-7-methyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Iodo-7-methyl-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the purine ring structure allows it to mimic natural nucleotides, potentially interfering with biological processes like DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Iodo-7H-purine: Lacks the methyl group at the 7-position, which can affect its reactivity and biological activity.
7-Methyl-7H-purine: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
6-Bromo-7-methyl-7H-purine: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
Uniqueness
6-Iodo-7-methyl-7H-purine is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical reactivity and potential biological activity. The iodine atom enhances its ability to participate in halogen bonding and substitution reactions, while the methyl group can influence its steric and electronic properties.
Eigenschaften
Molekularformel |
C6H5IN4 |
|---|---|
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
6-iodo-7-methylpurine |
InChI |
InChI=1S/C6H5IN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 |
InChI-Schlüssel |
POWKBSFYULPKGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=NC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


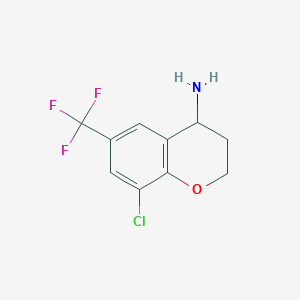
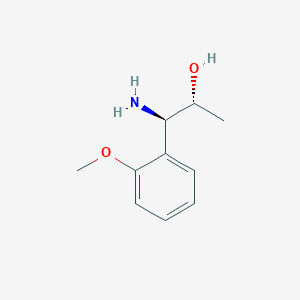
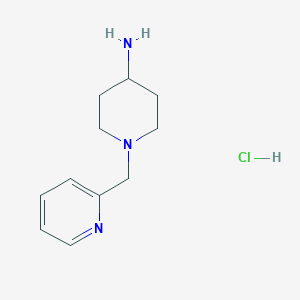
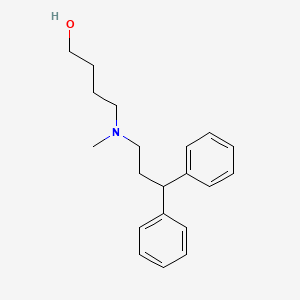
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)
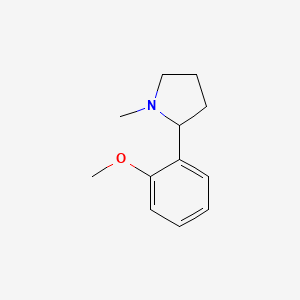
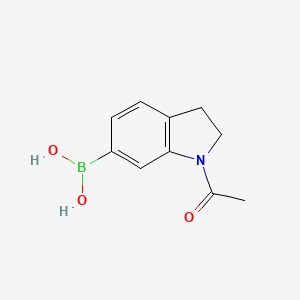


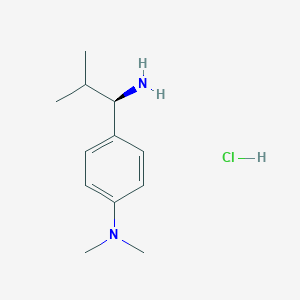
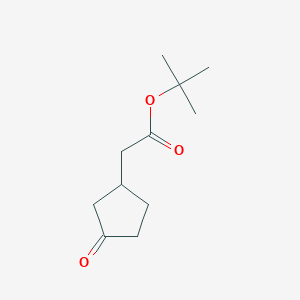
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)
